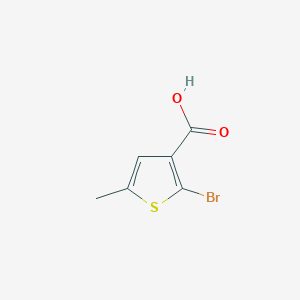

2-Bromo-5-methylthiophene-3-carboxylic acid

説明

2-Bromo-5-methylthiophene-3-carboxylic acid is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. The compound has the molecular formula C6H5BrO2S and is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a carboxylic acid group at the third position on the thiophene ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Another method involves the use of a Grignard reagent. In this approach, 5-methylthiophene-3-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with a Grignard reagent, such as methylmagnesium bromide, followed by bromination to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and brominating agent concentration .

化学反応の分析

Types of Reactions

2-Bromo-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in dichloromethane or chloroform.

Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 2-substituted-5-methylthiophene-3-carboxylic acid derivatives.

Coupling: Formation of biaryl or styrene derivatives.

Reduction: Formation of 5-methylthiophene-3-carboxaldehyde or 5-methylthiophene-3-methanol.

科学的研究の応用

Medicinal Chemistry

2-Bromo-5-methylthiophene-3-carboxylic acid has been explored for its potential in drug development, particularly in designing molecules with anti-inflammatory and analgesic properties. Its ability to inhibit cyclooxygenase enzymes positions it as a candidate for treating inflammatory diseases and pain management.

The compound exhibits significant biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use as an antibiotic agent.

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents .

Material Science

In material science, this compound serves as a building block for synthesizing organic semiconductors and conducting polymers. These materials are essential for developing electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Inhibition Studies

In vitro assays have demonstrated that this compound significantly reduces the activity of key enzymes involved in metabolic pathways. For instance, studies have shown its role in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.

Cell Line Studies

Preliminary studies using human cancer cell lines have suggested that treatment with this compound leads to decreased viability and increased apoptosis markers compared to control groups. This highlights its potential as an anticancer agent .

作用機序

The mechanism of action of 2-Bromo-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, thereby exerting their effects .

類似化合物との比較

Similar Compounds

5-Bromo-3-methylthiophene-2-carboxylic acid: Similar structure but with different substitution pattern.

2-Bromo-3-thiophenecarboxylic acid: Lacks the methyl group at the fifth position.

2-Bromo-3-methylthiophene: Lacks the carboxylic acid group.

Uniqueness

2-Bromo-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

生物活性

2-Bromo-5-methylthiophene-3-carboxylic acid is a heterocyclic organic compound belonging to the thiophene family, characterized by its unique structure that includes a bromine atom and a carboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its promising biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₆H₅BrO₂S

- Molecular Weight : 221.07 g/mol

- CAS Number : 221061-14-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Bromination : Using bromine or N-bromosuccinimide (NBS) on 5-methylthiophene-3-carboxylic acid in inert solvents like dichloromethane.

- Grignard Reagent Method : Converting 5-methylthiophene-3-carboxylic acid to its acid chloride using thionyl chloride, followed by treatment with a Grignard reagent and subsequent bromination.

Biological Activity Overview

This compound exhibits several biological activities, making it a valuable compound in pharmaceutical research:

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds similar to this thiophene have been tested for their ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been explored for its anticancer potential. Studies have demonstrated that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity involved in tumor growth and metastasis. Specific investigations into the inhibitory effects on acetylcholinesterase suggest a potential role in cancer therapy .

Anti-inflammatory Effects

Thiophene derivatives are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with disease processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylthiophene-2-carboxylic acid | Different substitution pattern | Antimicrobial, anticancer |

| 2-Bromo-3-thiophenecarboxylic acid | Lacks methyl group at position five | Moderate antimicrobial activity |

| 2-Bromo-3-methylthiophene | Lacks carboxylic acid group | Limited biological activity |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiophene derivatives showed that this compound exhibited significant inhibition against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Anticancer Investigation : In vitro tests revealed that derivatives of this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspases .

特性

IUPAC Name |

2-bromo-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMYKWBJZZTINV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455841 | |

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221061-14-9 | |

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。